Bromhydrate de SKF 83566

Vue d'ensemble

Description

Le bromhydrate de SKF 83566 est un antagoniste puissant et sélectif des récepteurs de la dopamine de type D1. Il est connu pour sa forte affinité pour les récepteurs D1 avec une valeur de Ki d'environ 0,56 nM . Ce composé est également un antagoniste au niveau du récepteur vasculaire 5-HT2 et présente une inhibition sélective de l'adénylyl cyclase 2 . Le this compound est actif au niveau central après administration systémique et présente divers effets neurologiques in vitro et in vivo .

Applications De Recherche Scientifique

SKF 83566 hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.

Biology: Employed in research on dopamine receptor functions and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors

Mécanisme D'action

Target of Action

SKF 83566 hydrobromide is a potent and selective antagonist of the D1-like dopamine receptor (D1DR) . The D1DR is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing neurological processes such as motor control, cognition, and reward. SKF 83566 hydrobromide also acts as a weaker competitive antagonist at the vascular 5-HT2 receptor .

Mode of Action

SKF 83566 hydrobromide interacts with its targets by binding to the D1DR and vascular 5-HT2 receptor sites, inhibiting their function . This interaction results in the inhibition of these receptors, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by SKF 83566 hydrobromide is the dopamine signaling pathway . By acting as an antagonist at the D1DR, SKF 83566 hydrobromide inhibits the normal function of this receptor, altering the dopamine signaling pathway. Additionally, SKF 83566 hydrobromide displays selective inhibition of adenylyl cyclase 2 (AC2) , a key enzyme in the cyclic AMP (cAMP) pathway, further impacting cellular signaling.

Pharmacokinetics

This solubility suggests that SKF 83566 hydrobromide could be well-absorbed and distributed in the body. It is also centrally active following systemic administration , indicating its ability to cross the blood-brain barrier.

Result of Action

The antagonistic action of SKF 83566 hydrobromide on the D1DR and vascular 5-HT2 receptor leads to various neurological effects in vitro and in vivo . By inhibiting the function of these receptors and the AC2 enzyme, SKF 83566 hydrobromide can alter cellular signaling and potentially impact behaviors and processes associated with these pathways, such as motor control and cognition.

Action Environment

The action, efficacy, and stability of SKF 83566 hydrobromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions at room temperature . Furthermore, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be influenced by the solvent used for administration .

Analyse Biochimique

Biochemical Properties

SKF 83566 hydrobromide plays a crucial role in biochemical reactions by selectively inhibiting D1-like dopamine receptors. It has a high affinity for these receptors with a dissociation constant (K_i) of approximately 0.56 nM . Additionally, SKF 83566 hydrobromide acts as a weaker competitive antagonist at the vascular 5-HT2 receptor (K_i = 11 nM) . It also inhibits the dopamine transporter (DAT) with an IC50 of 5.7 μM . These interactions highlight its role in modulating dopamine signaling pathways and influencing various neurological effects.

Cellular Effects

SKF 83566 hydrobromide exerts significant effects on various cell types and cellular processes. By inhibiting D1 receptors, it impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83566 hydrobromide has been shown to selectively inhibit adenylyl cyclase 2 (AC2) while being inactive against AC1 and AC5 . This selective inhibition affects the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. Additionally, SKF 83566 hydrobromide influences motor control, cognitive functions, and reward mechanisms by modulating dopamine signaling .

Molecular Mechanism

The molecular mechanism of SKF 83566 hydrobromide involves its binding interactions with D1-like dopamine receptors. By acting as an antagonist, it prevents the activation of these receptors by endogenous dopamine, thereby inhibiting downstream signaling pathways. SKF 83566 hydrobromide also exhibits competitive inhibition of the dopamine transporter, reducing dopamine reuptake and increasing extracellular dopamine levels . Furthermore, its selective inhibition of adenylyl cyclase 2 (AC2) modulates cAMP production, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 83566 hydrobromide can change over time. The compound is centrally active following systemic administration and exhibits various neurological effects in vitro and in vivo . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, SKF 83566 hydrobromide has been shown to block nicotine and cocaine-induced facilitation of long-term potentiation (LTP) in animal models . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of SKF 83566 hydrobromide vary with different dosages in animal models. For example, in male C57BL6/J mice, a dosage of 20 µg/mL administered orally for seven days blocked nicotine and cocaine-induced facilitation of LTP . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

SKF 83566 hydrobromide is involved in various metabolic pathways, particularly those related to dopamine signaling. It inhibits the dopamine transporter (DAT) and selectively inhibits adenylyl cyclase 2 (AC2), affecting the production of cAMP . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

SKF 83566 hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is blood-brain permeable and centrally active following systemic administration . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific tissues. These transport and distribution properties are essential for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of SKF 83566 hydrobromide is primarily associated with its target receptors and transporters. By binding to D1-like dopamine receptors and the dopamine transporter, it exerts its effects within specific cellular compartments . Additionally, its selective inhibition of adenylyl cyclase 2 (AC2) further influences its subcellular activity and function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bromhydrate de SKF 83566 implique plusieurs étapes, à partir du précurseur benzazépine approprié. Les étapes clés comprennent des réactions de bromation, de méthylation et de cyclisation. Le produit final est obtenu sous forme de sel de bromhydrate pour améliorer sa stabilité et sa solubilité .

Méthodes de production industrielle

La production industrielle du this compound suit généralement la même voie de synthèse que la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le bromhydrate de SKF 83566 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le groupe hydroxyle présent dans le composé.

Réduction : Les réactions de réduction peuvent affecter les atomes de brome liés au cycle benzazépine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des dérivés déhalogénés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans des études impliquant des antagonistes des récepteurs de la dopamine.

Biologie : Employé dans la recherche sur les fonctions des récepteurs de la dopamine et les voies de signalisation.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les troubles neurologiques tels que la maladie de Parkinson et la schizophrénie.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs de la dopamine de type D1, inhibant ainsi leur activité. Cela conduit à une diminution de la production de monophosphate d'adénosine cyclique (AMPc) par l'inhibition de l'adénylyl cyclase 2. Le composé agit également comme un antagoniste au niveau du récepteur vasculaire 5-HT2, modulant davantage les voies de signalisation des neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

SCH 23390 : Un autre antagoniste sélectif des récepteurs D1 avec des propriétés pharmacologiques similaires.

SKF 81297 : Un agoniste des récepteurs D1 utilisé pour la comparaison dans des études de liaison aux récepteurs.

R-(+)-SCH-23390 : Un stéréoisomère de SCH 23390 avec une sélectivité plus élevée pour les récepteurs D1.

Unicité

Le bromhydrate de SKF 83566 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste des récepteurs D1. Sa capacité à inhiber l'adénylyl cyclase 2 de manière sélective, tout en étant inactif contre d'autres isoformes de l'adénylyl cyclase, le distingue des autres composés similaires .

Propriétés

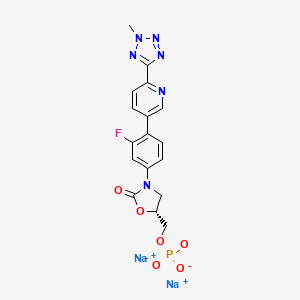

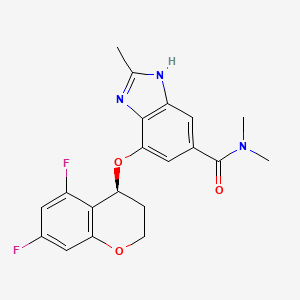

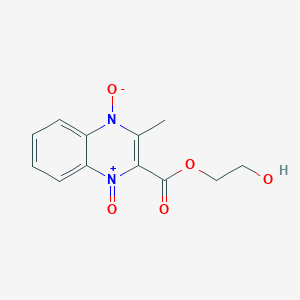

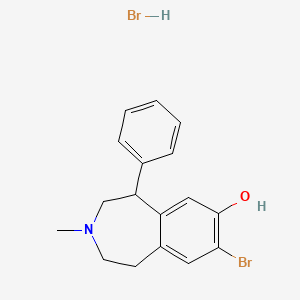

IUPAC Name |

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJYYGODYRPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042606 | |

| Record name | SKF 83566 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108179-91-5 | |

| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

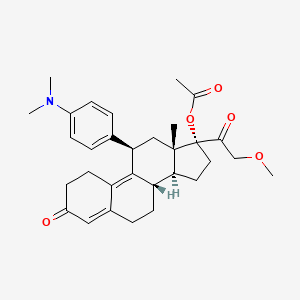

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)